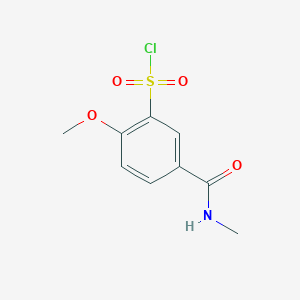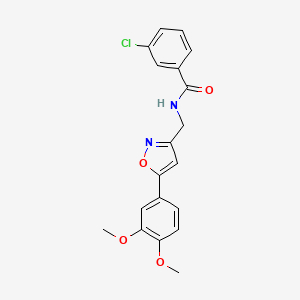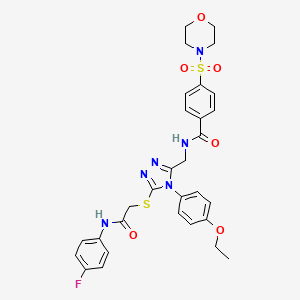
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride” is a complex organic compound. It contains a benzene ring which is substituted with a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy, methylcarbamoyl, and sulfonyl chloride groups would be attached to this ring .Chemical Reactions Analysis
Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The reactivity of the other functional groups would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would likely make it reactive and potentially hazardous . The methoxy group might influence its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Optimization of Intermediates
Research indicates that compounds similar to 2-methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride serve as vital intermediates in the synthesis of various chemicals. For instance, the process optimization for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, involves etherification, sulfonyl chloride formation, amine reaction, and esterification steps. Optimizing conditions such as molar ratios, reaction times, and temperatures led to significant improvements in yields, highlighting the importance of methodical process development in chemical synthesis (W. Xu, C. Guo, Tao Li, Si-Quan Liu, 2018).
Development of Novel Synthetic Routes
Innovations in synthetic chemistry often involve the development of new routes for producing chemical compounds. A study on the synthesis of sulfonyl chlorides presents a novel approach to synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the versatility and efficiency of new synthetic methodologies. This research underscores the continuous evolution of chemical synthesis, aimed at improving yields and simplifying procedures (Dong-Wook Kim, Y. Ko, S. H. Kim, 1992).
Advancements in Analytical Techniques
The development of sensitive fluorescence derivatization reagents for high-performance liquid chromatography represents another application area. Research on 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a reagent for alcohols demonstrates the ongoing advancements in analytical chemistry. Such reagents enable the detection and quantification of alcohols with high sensitivity, facilitating various research and quality control applications in pharmaceutical and chemical industries (Tomohiko Yoshida, Y. Moriyama, H. Taniguchi, 1992).
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles, such as amines, to form sulfonamides .
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its reactivity and the specific context in which it is being used. It could potentially be used as a reagent in the synthesis of other organic compounds, particularly those containing sulfonamide or sulfonic ester functionalities .
Propriétés
IUPAC Name |
2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJPBMDDNYDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)
![1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)




![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)